methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and bromo substituents on the imidazo[1,2-a]pyridine ring enhances its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminopyridine and 3-bromo-2-chloropyridine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Automated Reactors: Use of automated reactors for precise control over reaction conditions.
Catalysis: Employing catalysts to accelerate reactions and improve selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution:
Electrophilic Substitution: The bromo group can be replaced by other electrophiles under suitable conditions.
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Oxidation and Reduction
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction of the bromo group can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, primary or secondary amines, under reflux conditions.
Electrophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides, often in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Imidazo[1,2-a]pyridines: Depending on the substituents introduced, a variety of functionalized imidazo[1,2-a]pyridine derivatives can be obtained.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, which may have different biological activities.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Drug Development: Serves as a scaffold for the development of new drugs targeting various biological pathways.
Industry
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Possible applications in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism by which methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its interaction with biological targets. The amino and bromo groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may interfere with DNA or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.
Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate: Lacks the amino group, which may reduce its versatility in synthetic applications.
3-Amino-2-bromoimidazo[1,2-a]pyridine: Lacks the ester group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the combination of amino, bromo, and ester functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for diverse applications in synthetic chemistry and drug development.
Properties
CAS No. |
2091668-88-9 |
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Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,11H2,1H3 |
InChI Key |
OKHQYVULIBZDIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2N)Br)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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